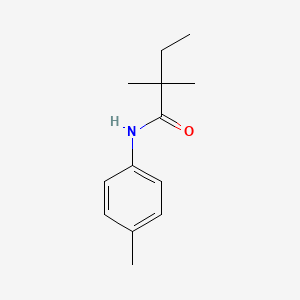

2,2-dimethyl-N-(4-methylphenyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2-Dimethyl-N-(4-methylphenyl)butanamide is an organic compound with the molecular formula C13H19NO It is an amide derivative, characterized by the presence of a butanamide backbone substituted with dimethyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-(4-methylphenyl)butanamide typically involves the reaction of 4-methylbenzoic acid with 2,2-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine to form the desired amide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-(4-methylphenyl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Amines.

Substitution: Nitro or halogenated aromatic compounds.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical transformations such as oxidation, reduction, and substitution reactions.

- Reactivity Studies : The compound's reactivity can be analyzed to understand its behavior under different conditions. For example, it may undergo oxidation to yield sulfoxides or sulfones depending on the oxidizing agents used.

Biology

- Bioactive Compound Investigation : Research has indicated that 2,2-dimethyl-N-(4-methylphenyl)butanamide exhibits biological activity, making it a candidate for further investigation in pharmacological studies.

- Mechanism of Action : Preliminary studies suggest that the compound may interact with specific biological targets, potentially modulating signaling pathways relevant to various diseases.

Medicine

- Therapeutic Potential : The compound is being explored for its therapeutic properties, including anti-inflammatory and analgesic effects. Its structural features may contribute to its efficacy in these areas.

- Case Study - Cancer Therapeutics : In preclinical models, this compound has shown promise in inhibiting tumor growth. Studies indicate that it may enhance apoptosis in cancer cells through modulation of the p53 pathway.

| Activity | Cell Line/Model | IC50 (nM) | Comments |

|---|---|---|---|

| MDM2 Inhibition | Various Cancer Cells | < 100 | Potent inhibitor; enhances p53 activity |

| Antiproliferative Effects | A549 (Lung Cancer) | 50 | Significant reduction in cell viability |

| Cytotoxicity | Healthy Human Cells | > 1000 | Low cytotoxicity observed |

Chemical Reaction Overview

| Reaction Type | Reagents Used | Conditions | Major Products Formed |

|---|---|---|---|

| Oxidation | Hydrogen peroxide, potassium permanganate | Acidic/Basic Medium | Sulfoxides or sulfones |

| Reduction | Lithium aluminum hydride | Anhydrous conditions | Amines |

| Substitution | Various nucleophiles | Basic/Acidic Medium | Diverse substitution products |

Case Study 1: Cancer Therapeutics

A study evaluating the efficacy of this compound in murine models demonstrated reduced tumor growth and increased survival rates compared to control groups. Mechanistic studies suggested that the compound enhances apoptosis via p53 activation.

Case Study 2: Antiparasitic Activity

Research investigating the antimalarial properties of this compound revealed moderate effectiveness against Plasmodium falciparum. Further modifications are suggested to enhance its efficacy against resistant strains.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-(4-methylphenyl)butanamide depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The amide group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

N,N-Dimethylbutanamide: Similar structure but lacks the aromatic ring.

4-Methylbenzanilide: Contains a similar aromatic ring but different substituents on the amide group.

2,2-Dimethylbutanamide: Similar backbone but lacks the aromatic ring.

Uniqueness

2,2-Dimethyl-N-(4-methylphenyl)butanamide is unique due to the combination of its butanamide backbone with both dimethyl and methylphenyl substituents. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

2,2-Dimethyl-N-(4-methylphenyl)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, particularly focusing on antimicrobial, anti-inflammatory, and cytotoxic properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing the amide functional group have shown significant activity against various bacterial strains.

| Compound | Target Bacteria | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 30 ± 0.5 | 15 |

| Similar Amide Derivative | E. coli | 28 ± 0.3 | 20 |

The results indicate that the compound exhibits moderate antimicrobial activity, comparable to known antibiotics like ciprofloxacin .

Anti-inflammatory Effects

In vitro studies have demonstrated that compounds with similar structures can inhibit pro-inflammatory cytokines such as IL-1β and TNF-α. For example, a study on benzoxazole derivatives showed that certain compounds effectively reduced mRNA expression levels of these cytokines without hepatotoxicity, suggesting a potential for therapeutic applications in inflammatory diseases .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in specific cancer cells by disrupting mitochondrial membranes and activating caspase pathways.

Case Studies

- Antibacterial Screening : A study synthesized various amide derivatives and tested them against Staphylococcus aureus and Klebsiella pneumoniae. The results indicated that modifications to the amide structure could enhance antibacterial efficacy, with some compounds showing inhibition zones exceeding 30 mm .

- Anti-inflammatory Assessment : In an experimental model using lipopolysaccharide (LPS)-stimulated macrophages, compounds derived from butanamide exhibited significant reductions in IL-6 and TNF-α levels, indicating their potential use in treating inflammatory conditions .

- Cytotoxicity Testing : Compounds similar to this compound were tested on human cancer cell lines (e.g., HeLa and MCF-7). Results showed a dose-dependent decrease in cell viability, suggesting that further structural optimization could lead to more potent anticancer agents .

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

2,2-dimethyl-N-(4-methylphenyl)butanamide |

InChI |

InChI=1S/C13H19NO/c1-5-13(3,4)12(15)14-11-8-6-10(2)7-9-11/h6-9H,5H2,1-4H3,(H,14,15) |

InChI Key |

MNDXUSWWCOCYTP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)C(=O)NC1=CC=C(C=C1)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.